molecular formula C14H13N5O2S B2978522 N-(furan-2-ylmethyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 1286696-13-6

N-(furan-2-ylmethyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2978522
CAS No.: 1286696-13-6
M. Wt: 315.35
InChI Key: AOSXRURUHKWULX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research Applications and Value N-(furan-2-ylmethyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a synthetic small molecule designed for biochemical research. It is of significant interest in early-stage drug discovery, particularly as a potential inhibitor of protein kinases. Kinases are crucial enzymes in cellular signaling and are prominent therapeutic targets in areas such as oncology and virology . Mechanism of Action and Scientific Background The compound's core structure is based on the pyrimido[4,5-d]pyrimidine scaffold, which is known to mimic the structure of ATP and compete for the ATP-binding site in various kinase domains . This scaffold is considered a privileged structure in kinase inhibitor design due to its ability to form key hydrogen bonds within the kinase pocket . The molecule features a thioether linkage at the 4-position, a substitution pattern that has been explored in related compounds to modulate inhibitory activity and selectivity . The furan-2-ylmethyl group is a heterocyclic component intended to influence the compound's physicochemical and pharmacodynamic properties. Research on closely related pyrimido[4,5-d]pyrimidine derivatives has demonstrated their potential as inhibitors of receptor tyrosine kinases (RTKs) and non-RTKs, which play roles in cancer cell proliferation and viral replication processes . Some analogs have shown efficacy against human coronaviruses like HCoV-229E, highlighting the scaffold's relevance for developing broad-spectrum antiviral agents . Intended Use and Handling This product is intended for research and development use only, exclusively by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals. Proper safety procedures must be followed. Handle with care in a controlled laboratory environment.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(2-methylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-9-15-6-11-13(19-9)17-8-18-14(11)22-7-12(20)16-5-10-3-2-4-21-10/h2-4,6,8H,5,7H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSXRURUHKWULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(=N1)N=CN=C2SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action based on various research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of furan derivatives with pyrimidine-based moieties. The structural formula can be represented as follows:

C14H14N4OS\text{C}_{14}\text{H}_{14}\text{N}_4\text{OS}

The presence of both furan and pyrimidine rings contributes to its pharmacological properties, allowing for interactions with various biological targets.

Anticancer Properties

Research indicates that compounds related to this compound exhibit significant anticancer activity. For instance, derivatives containing pyrimidine rings have been shown to inhibit the growth of various cancer cell lines, including A549 (lung cancer), H1975 (non-small cell lung cancer), and HepG2 (liver cancer) cells. The IC50 values for these compounds often fall below 0.4 mM, indicating potent activity against mutant forms of the epidermal growth factor receptor (EGFR) .

Table 1: IC50 Values Against Various Cancer Cell Lines

CompoundCell LineIC50 (mM)
Compound AA5490.18
Compound BH19750.22
Compound CHepG2<0.4

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key signaling pathways associated with cancer proliferation and survival. Specifically, studies have shown that these compounds can induce apoptosis in cancer cells and inhibit cell cycle progression at the G2/M phase .

Antiviral Activity

In addition to anticancer properties, preliminary studies suggest that this compound may also have antiviral activity. Derivatives similar to this compound have been evaluated as inhibitors of SARS-CoV-2 main protease (Mpro), showing low cytotoxicity and promising inhibitory effects .

Table 2: Antiviral Activity Against SARS-CoV-2 Mpro

CompoundCC50 (μM)Inhibition (%)
Compound D>10075% at 10 μM

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds related to this compound:

  • Pyrimidine Derivatives : A study synthesized pyrimidine-based compounds and evaluated their activity against mutant EGFRs. The results indicated that modifications at specific positions significantly enhanced their inhibitory potency .
  • Antiviral Screening : Another investigation reported on the efficacy of furan derivatives against SARS-CoV-2 Mpro, highlighting their potential as non-peptidomimetic inhibitors with low cytotoxicity .
  • Structure–Activity Relationship (SAR) : Research has also focused on understanding the SAR of these compounds to optimize their biological activity further. Key structural features contributing to enhanced activity include specific substitutions on the furan and pyrimidine rings .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Acetamide Derivatives
Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties
N-(furan-2-ylmethyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide Pyrimido[4,5-d]pyrimidine 7-Methyl, furan-2-ylmethyl ~468.4 (estimated) Rigid fused core, polar furan group
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide Monocyclic pyrimidine 4,6-Dimethyl, phenyl 293.36 Planar acetamide, perpendicular aromatic rings
N-(4-Bromophenyl)-2-((5-methyltriazino[5,6-b]indol-3-yl)thio)acetamide Triazino[5,6-b]indole 5-Methyl, 4-bromophenyl ~430 (estimated) Bromine enhances lipophilicity
N-(m-Tolyl)-2-((7-acetylhexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide Pyrido-thieno-pyrimidine Acetyl, m-tolyl ~500 (estimated) Sulfur-containing fused ring, bulky substituents
Key Observations:
  • Substituent Effects : The furan-2-ylmethyl group introduces oxygen-mediated hydrogen bonding capability, contrasting with purely hydrophobic substituents like phenyl or electron-withdrawing halogens (e.g., bromophenyl in ).
  • Sulfur Linkage : The thioacetamide bridge (C–S–C) is common across all compounds, but bond lengths vary. For example, Csp²–S bonds (1.759 Å) are shorter than Csp³–S bonds (1.795 Å) due to p-π conjugation , which may influence conformational flexibility.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Solubility (Predicted) LogP (Estimated) Melting Point (°C)
This compound Low (polar furan) ~2.5 Not reported
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide Moderate ~3.0 Not reported
N-(4-Bromophenyl)-2-((5-methyltriazino[5,6-b]indol-3-yl)thio)acetamide Low (bromine) ~3.8 Not reported
N-(7-Methyl-2-phenylaminothieno[2,3-d]pyrimidin-4-on-3-yl)acetamide Low (bulky core) ~2.2 143–145
Key Observations:
  • The furan group in the target compound may improve aqueous solubility compared to bromophenyl or purely aromatic substituents.

Q & A

Q. What are the key steps in synthesizing N-(furan-2-ylmethyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide?

The synthesis involves sequential reactions:

  • Substitution : Reacting a halogenated pyrimido[4,5-d]pyrimidine precursor with a thiol-containing intermediate under alkaline conditions to introduce the thioether group.
  • Condensation : Using coupling agents like HATU to form the acetamide bond between the furan-2-ylmethylamine and the activated carboxylic acid derivative. Optimization of reaction conditions (e.g., pH, temperature) is critical, and statistical Design of Experiments (DoE) can minimize trial-and-error approaches .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : For confirming molecular structure and purity.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and elemental composition.
  • X-ray Crystallography : For definitive structural elucidation, particularly to resolve stereochemical ambiguities .
  • HPLC : To assess purity, especially when scaling up synthesis .

Q. How can researchers optimize reaction yields during synthesis?

Apply statistical DoE to identify critical variables (e.g., molar ratios, solvent polarity, catalyst loading). For example, a factorial design can isolate factors affecting the condensation step, reducing the number of experiments while maximizing yield .

Q. What purification methods are recommended for this compound?

  • Column Chromatography : For isolating the product from unreacted starting materials.
  • Recrystallization : Using solvent pairs (e.g., ethanol/water) to improve crystalline purity.
  • Membrane Separation Technologies : For large-scale purification, leveraging differences in molecular size or charge .

Advanced Research Questions

Q. How can computational methods aid in predicting reaction pathways for this compound?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and energy barriers for key steps like thioether formation.
  • Reaction Path Search Algorithms : Tools like GRRM or AFIR can explore competing pathways (e.g., thermodynamic vs. kinetic control) to guide experimental design .
  • Machine Learning : Train models on analogous pyrimidine derivatives to predict optimal reaction conditions .

Q. What strategies resolve contradictions in experimental data (e.g., inconsistent yields or byproduct profiles)?

  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate process variables with outcomes.
  • Kinetic Modeling : Use time-resolved data (e.g., in situ IR spectroscopy) to identify rate-limiting steps or intermediate decomposition pathways .
  • Cross-Validation : Compare results across different batches or synthetic routes to isolate systematic errors .

Q. How to investigate the structure-activity relationship (SAR) of this compound’s derivatives?

  • Functional Group Variation : Synthesize analogs with modifications to the furan or pyrimido[4,5-d]pyrimidine moieties.
  • Pharmacophore Mapping : Use molecular docking studies to identify binding interactions with target proteins (e.g., kinases).
  • Thermodynamic Profiling : Measure binding affinity (e.g., via ITC) and correlate with structural features .

Q. What advanced techniques assess thermal stability and degradation pathways?

  • Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures under controlled atmospheres.
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions or exothermic decomposition events.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile degradation byproducts .

Q. How to integrate computational and experimental data for reactor design?

  • Computational Fluid Dynamics (CFD) : Simulate mixing efficiency and heat transfer in batch or flow reactors.
  • Scale-Up Protocols : Use dimensionless numbers (e.g., Reynolds, Damköhler) to maintain reaction kinetics during transitions from lab to pilot scale .
  • Real-Time Monitoring : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for feedback control .

Q. What methodologies validate the compound’s crystallographic data against computational predictions?

  • Hirshfeld Surface Analysis : Compare experimental crystal packing with DFT-optimized geometries.
  • Multipole Refinement : Enhance electron density maps from X-ray data to resolve weak interactions (e.g., hydrogen bonds, π-π stacking) .
  • Synchrotron Studies : Utilize high-resolution data to detect minor conformational differences .

Methodological Notes

  • Avoid Trial-and-Error : Leverage DoE and computational modeling to streamline synthesis and characterization .
  • Cross-Disciplinary Approaches : Combine synthetic chemistry with computational and analytical techniques for robust SAR and process optimization .
  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, humidity) to mitigate batch-to-batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.